4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Chloro and Cyano Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the bacteriostatic effect of sulfonamide drugs.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfonamide functionality.
N-(5-chloro-2-cyanophenyl)benzenesulfonamide: Similar structure but without the trifluoromethyl group.
Uniqueness
The combination of chloro, cyano, and trifluoromethyl groups in 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C14H7Cl2F3N2O2S |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H7Cl2F3N2O2S/c15-9-2-1-8(7-20)13(5-9)21-24(22,23)10-3-4-12(16)11(6-10)14(17,18)19/h1-6,21H |
InChI Key |
LDDPIZBSXRFESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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